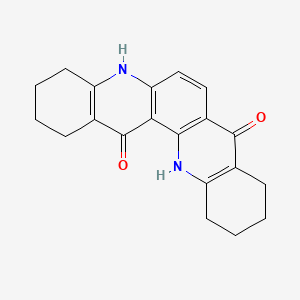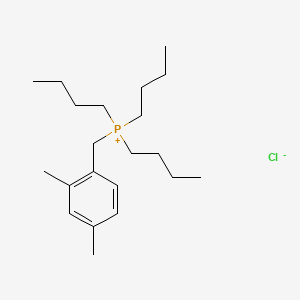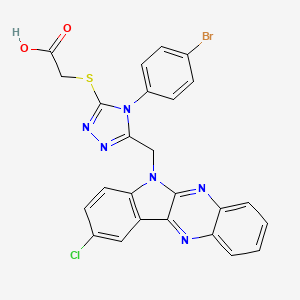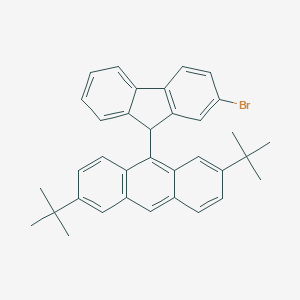![molecular formula C30H24O2S2 B13138048 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- CAS No. 506443-29-4](/img/structure/B13138048.png)
9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. . The compound 1,5-Bis(phenethylthio)anthracene-9,10-dione is particularly notable for its unique structural features, which include phenethylthio groups attached to the anthracene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(phenethylthio)anthracene-9,10-dione typically involves the introduction of phenethylthio groups to the anthracene core. This can be achieved through a series of reactions, including:
Nucleophilic Substitution: The anthracene core can be functionalized with leaving groups (e.g., halides) at the 1 and 5 positions, which can then be replaced by phenethylthio groups through nucleophilic substitution reactions.
Thioether Formation: The phenethylthio groups can be introduced by reacting the anthracene derivative with phenethylthiol in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(phenethylthio)anthracene-9,10-dione are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,5-Bis(phenethylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene derivatives.
科学的研究の応用
1,5-Bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Its ability to undergo photochemical reactions makes it useful in studies of photophysical processes and photochemical transformations.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism by which 1,5-Bis(phenethylthio)anthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The phenethylthio groups can influence the electronic distribution within the anthracene core, affecting its photophysical properties. The compound can participate in processes such as:
Electron Transfer: The phenethylthio groups can donate or accept electrons, facilitating electron transfer reactions.
Energy Transfer: The compound can absorb and transfer energy, making it useful in photophysical studies.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Diphenylanthracene: Commonly used as a standard in photophysical studies due to its well-characterized properties.
Rubrene: Another anthracene derivative used in organic electronics for its high charge mobility.
Uniqueness
1,5-Bis(phenethylthio)anthracene-9,10-dione is unique due to the presence of phenethylthio groups, which can significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
506443-29-4 |
|---|---|
分子式 |
C30H24O2S2 |
分子量 |
480.6 g/mol |
IUPAC名 |
1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O2S2/c31-29-24-14-8-16-26(34-20-18-22-11-5-2-6-12-22)28(24)30(32)23-13-7-15-25(27(23)29)33-19-17-21-9-3-1-4-10-21/h1-16H,17-20H2 |
InChIキー |
GBPNHZYJCPUAJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)




![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)

![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)


![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
